REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][N:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[O:14][C:13]([CH3:20])([CH3:19])[CH2:12]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:19][C:13]1([CH3:20])[O:14][C:15]([CH3:17])([CH3:18])[CH2:16][N:11]([CH2:10][CH2:9][OH:8])[CH2:12]1
|
Name
|
4-(2-benzyloxy-ethyl)-2,2,6,6-tetramethyl-morpholine
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCN1CC(OC(C1)(C)C)(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
Stir an additional 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Add to a pressure vessel
|
Type
|
CUSTOM
|
Details
|
Monitor the reaction by MS
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through Celite®
|
Type
|
WASH
|
Details
|
eluting with MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |